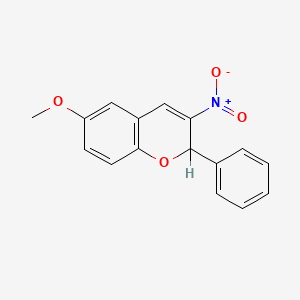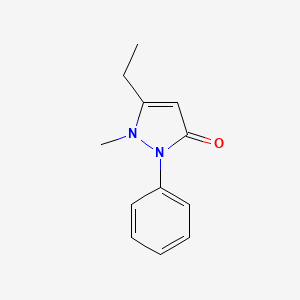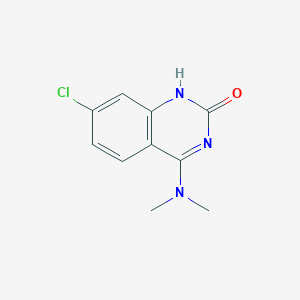![molecular formula C6H5N5 B13945293 1H-Pyrimido[4,5-f][1,2,4]triazepine CAS No. 748776-74-1](/img/structure/B13945293.png)
1H-Pyrimido[4,5-f][1,2,4]triazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrimido[4,5-f][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazepines. These compounds are characterized by a seven-membered ring containing three nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-f][1,2,4]triazepine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triphenylpyrylium salt with thiocarbohydrazide in ethanol, in the presence of triethylamine. This reaction yields 2-pyrazolines, which undergo cyclization in boiling ethanol, in the presence of acetic acid, to form the desired triazepine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrimido[4,5-f][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the ring.
Substitution: Formation of substituted derivatives with new functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1H-Pyrimido[4,5-f][1,2,4]triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrimido[4,5-f][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrimido[4,5-f][1,2,4]triazepine can be compared with other similar compounds, such as:
- 1H-Pyrimido[5,4-e][1,2,4]triazepine
- 1H-Pyrimido[4,5-d][1,2,3]triazine
Uniqueness: this compound is unique due to its specific ring structure and the position of the nitrogen atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
748776-74-1 |
|---|---|
Molekularformel |
C6H5N5 |
Molekulargewicht |
147.14 g/mol |
IUPAC-Name |
1H-pyrimido[4,5-f][1,2,4]triazepine |
InChI |
InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H |
InChI-Schlüssel |
XNNCNMKZJAXNQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)C=NC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




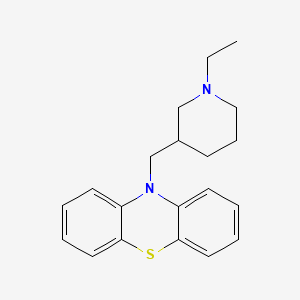
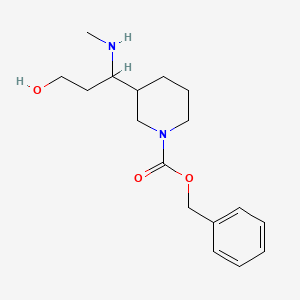
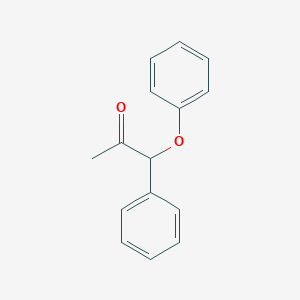
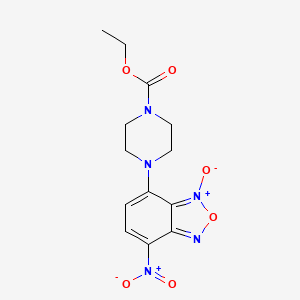
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)

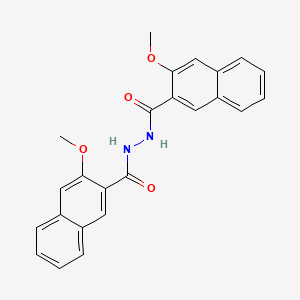
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
